molecular formula C9H6F6N2O2S B12094969 Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide

Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide

Cat. No.: B12094969
M. Wt: 320.21 g/mol
InChI Key: LWXWWCZKAYLUIO-FZSIALSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide is a complex organic compound characterized by the presence of a benzenesulfonic acid group, a trifluoromethyl group, and a trifluoroethylidene hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, while the trifluoroethylidene hydrazide group is formed via a condensation reaction with hydrazine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl and trifluoroethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethylidene groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonicacid,2-(trifluoromethyl)-hydrazide
  • Benzenesulfonicacid,2-(2,2,2-trifluoroethylidene)hydrazide
  • Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethyl)-hydrazide

Uniqueness

Benzenesulfonicacid,2-(trifluoromethyl)-,2-(2,2,2-trifluoroethylidene)hydrazide is unique due to the presence of both trifluoromethyl and trifluoroethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6F6N2O2S

Molecular Weight

320.21 g/mol

IUPAC Name

N-[(E)-2,2,2-trifluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H6F6N2O2S/c10-8(11,12)5-16-17-20(18,19)7-4-2-1-3-6(7)9(13,14)15/h1-5,17H/b16-5+

InChI Key

LWXWWCZKAYLUIO-FZSIALSZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.